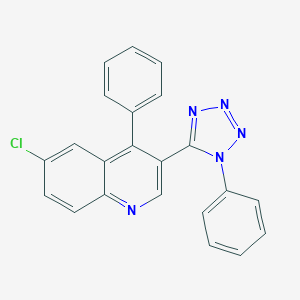
6-chloro-4-phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline is a chemical compound with the molecular formula C22H14ClN5. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro group at the 6th position, a phenyl group at the 4th position, and a tetrazolyl group at the 3rd position of the quinoline ring .
Aplicaciones Científicas De Investigación
6-chloro-4-phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Métodos De Preparación
The synthesis of 6-chloro-4-phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Formation of the Tetrazolyl Group: The tetrazolyl group can be introduced through a cyclization reaction involving an appropriate nitrile precursor and sodium azide (NaN3) under acidic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
6-chloro-4-phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.
Mecanismo De Acción
The mechanism of action of 6-chloro-4-phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
6-chloro-4-phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a similar quinoline core but lacks the tetrazolyl group.
Quinoline N-oxides: These compounds have an oxidized nitrogen atom in the quinoline ring, which can alter their biological activity.
Tetrazole-containing quinolines: These compounds share the tetrazolyl group but may have different substituents on the quinoline ring, leading to variations in their properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C22H14ClN5 |
|---|---|
Peso molecular |
383.8g/mol |
Nombre IUPAC |
6-chloro-4-phenyl-3-(1-phenyltetrazol-5-yl)quinoline |
InChI |
InChI=1S/C22H14ClN5/c23-16-11-12-20-18(13-16)21(15-7-3-1-4-8-15)19(14-24-20)22-25-26-27-28(22)17-9-5-2-6-10-17/h1-14H |
Clave InChI |
QCPYMEACPSNFNB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC=C2C4=NN=NN4C5=CC=CC=C5)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC=C2C4=NN=NN4C5=CC=CC=C5)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Chlorophenyl)indeno[2,1-b]pyran-9-yl]-2,2,2-trifluoroethanone](/img/structure/B396516.png)
![3-[1-(3,4-dichlorophenyl)-1H-tetraazol-5-yl]-5-methyl-1H-indole](/img/structure/B396518.png)
![5-fluoro-3-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B396519.png)
![3-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-5-methyl-1H-indole](/img/structure/B396520.png)
![methyl 4-[5-(5-methyl-1H-indol-3-yl)-1H-tetraazol-1-yl]phenyl ether](/img/structure/B396521.png)
![1-(2-Chlorophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B396522.png)
![4-chloro-2-({2-[1-(2-naphthyl)-1H-tetraazol-5-yl]vinyl}amino)benzonitrile](/img/structure/B396523.png)
![1-[6-({2-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]vinyl}amino)-1,3-benzodioxol-5-yl]ethanone](/img/structure/B396526.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(3,4-dichlorophenyl)piperazine](/img/structure/B396527.png)
![5-[5-(3-fluorophenyl)isoxazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B396529.png)
![N-{2-[1-(4-bromophenyl)-1H-tetraazol-5-yl]vinyl}-5-tert-butyl-3-isoxazolamine](/img/structure/B396530.png)
![1-(4-chlorophenyl)-5-[5-(3-fluorophenyl)isoxazol-4-yl]-1H-tetraazole](/img/structure/B396531.png)
![2,2,2-Trifluoro-1-[2-(4-methylphenyl)indeno[2,1-b]pyran-9-yl]ethanone](/img/structure/B396532.png)
![5-[1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-fluorophenyl)-1H-tetraazole](/img/structure/B396536.png)
